![molecular formula C13H10BrFS B14032903 (4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14032903.png)
(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is an organosulfur compound that features a biphenyl core substituted with bromine, fluorine, and a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobiphenyl, which is commercially available or can be synthesized from 4-bromo-2-fluoroaniline.
Formation of Biphenyl Core: The biphenyl core is formed through a Suzuki coupling reaction between 4-bromo-2-fluorophenylboronic acid and a suitable aryl halide.
Introduction of Methylsulfane Group:
Industrial Production Methods
Industrial production of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, catalysts, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dehalogenated biphenyl derivatives.
Substitution: Functionalized biphenyl derivatives with various substituents.
Scientific Research Applications
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroaniline: A precursor in the synthesis of (4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane.
4-Bromo-2-fluorobiphenyl: A closely related compound with similar structural features.
Uniqueness
(4-Bromo-2-fluoro-[1,1’-biphenyl]-3-yl)(methyl)sulfane is unique due to the presence of both bromine and fluorine substituents on the biphenyl core, along with a methylsulfane group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H10BrFS |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-methylsulfanyl-4-phenylbenzene |
InChI |
InChI=1S/C13H10BrFS/c1-16-13-11(14)8-7-10(12(13)15)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
LWXURDQSZFBWRR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1F)C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


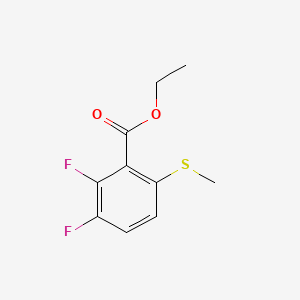
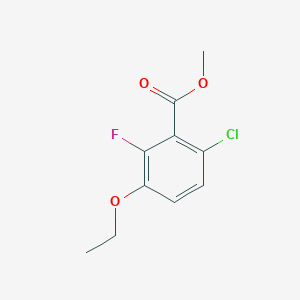
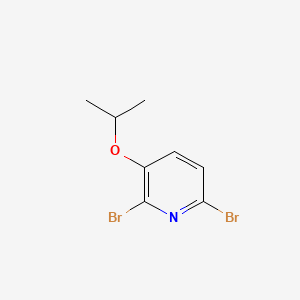
![4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)
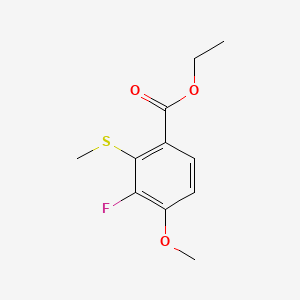
![Ethyl 6-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B14032857.png)
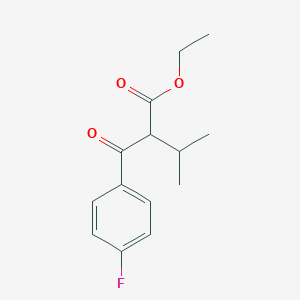
![3,6-dimethyl-1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B14032868.png)
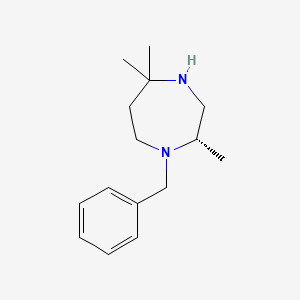
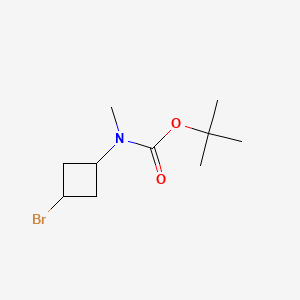
![(1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14032873.png)
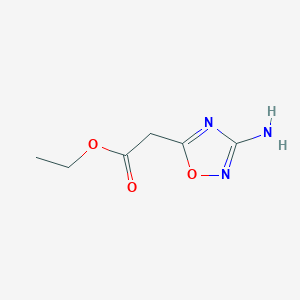
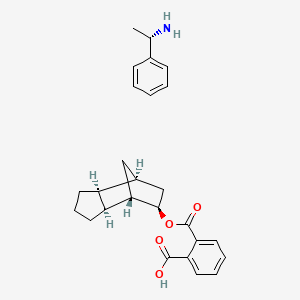
![(3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid](/img/structure/B14032886.png)
